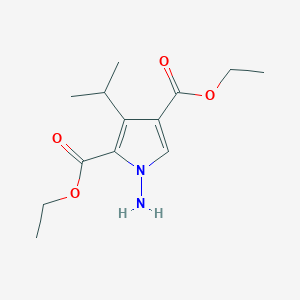
Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C13H20N2O4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate typically involves the reaction of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and aromatic primary amines under acid-catalyzed conditions . The reaction proceeds through the formation of a bis-enaminone intermediate, which undergoes cyclization to form the pyrrole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: A similar compound with a different substitution pattern on the pyrrole ring.
Diethyl 1H-pyrrole-2,4-dicarboxylate: Another related compound with different functional groups.
Uniqueness
Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate (CAS No. 651744-39-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C13H20N2O4
- Molecular Weight : 268.31 g/mol
The compound features a pyrrole ring with two carboxylate groups and an amino group, which contribute to its reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the reaction of isopropylamine with diethyl malonate under acidic conditions, followed by cyclization to form the pyrrole structure. Various studies have explored different synthetic pathways to optimize yield and purity.
Biological Activities
This compound exhibits a range of biological activities that are summarized below:
Antimicrobial Activity
Research indicates that pyrrole derivatives, including this compound, show significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to diethyl 1-amino-3-isopropyl-1H-pyrrole have demonstrated activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Pyrrole derivatives have been investigated for their anticancer potential. Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Emerging evidence suggests that compounds in the pyrrole family may possess neuroprotective properties. For example, they may modulate neurotransmitter systems or exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole showed enhanced activity against resistant bacterial strains compared to traditional antibiotics .
- Anticancer Research : In vitro studies reported that certain pyrrole derivatives led to a significant reduction in tumor cell viability in various cancer models .
Properties
Molecular Formula |
C13H20N2O4 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
diethyl 1-amino-3-propan-2-ylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-5-18-12(16)9-7-15(14)11(10(9)8(3)4)13(17)19-6-2/h7-8H,5-6,14H2,1-4H3 |
InChI Key |
WKFNNWZZKSHUBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1C(C)C)C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















